molecular formula C15H5ClF6N2O B2960347 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone CAS No. 866135-60-6

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone

Cat. No.: B2960347
CAS No.: 866135-60-6
M. Wt: 378.66
InChI Key: HGNKLVTXYITZSJ-UHFFFAOYSA-N
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Description

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone is a complex organic compound that features a quinolinone core with multiple fluorine and chlorine substituents

Mechanism of Action

Mode of Action

It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .

Biochemical Pathways

It is known that trifluoromethyl groups can participate in various reactions such as alkylation and chlorination . The downstream effects of these reactions on biochemical pathways would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

It is known that trifluoromethyl groups can influence the pharmacokinetic properties of a compound . For instance, they can improve the metabolic stability and lipophilicity of a compound, which can enhance its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of trifluoromethyl groups can be influenced by the pH of the environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and quinolinone precursors, followed by the introduction of the trifluoromethyl and chloro substituents through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace the chloro or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinolinone compounds.

Scientific Research Applications

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biological studies to investigate enzyme interactions and cellular pathways.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylamine: This compound shares the trifluoromethyl group but has a different core structure.

    Coumarin derivatives: These compounds have a benzopyran ring and exhibit various pharmacological activities.

Uniqueness

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone is unique due to its combination of multiple fluorine and chlorine substituents on a quinolinone core. This unique structure imparts specific chemical and physical properties that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6,7,8-trifluoro-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H5ClF6N2O/c16-8-1-5(15(20,21)22)3-23-12(8)7-4-24-13-6(14(7)25)2-9(17)10(18)11(13)19/h1-4H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNKLVTXYITZSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C2=CNC3=C(C(=C(C=C3C2=O)F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H5ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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